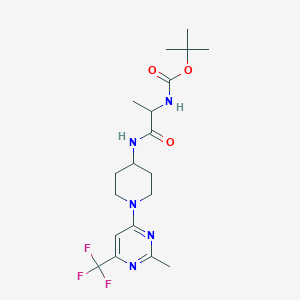
Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C19H28F3N5O3 and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate, commonly referred to as compound 44, is a synthetic compound with notable biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its antibacterial properties, interaction with cellular mechanisms, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl carbamate group, which contribute to its biological properties.
Antibacterial Properties
Recent studies have demonstrated that compound 44 exhibits significant antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. Notably, it has shown effectiveness against:
- Staphylococcus aureus (including MRSA and VISA)
- Enterococcus faecium (vancomycin-resistant strains)
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid. However, it has shown no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
The mechanism by which compound 44 exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Further studies are required to elucidate the precise biochemical pathways involved.
Study 1: Efficacy Against Drug-resistant Strains
A study conducted on drug-resistant strains of Staphylococcus aureus revealed that compound 44 not only inhibited bacterial growth but also demonstrated bactericidal properties. The study indicated that it could effectively reduce biofilm formation, which is a critical factor in the persistence of infections caused by these bacteria .
Study 2: Selectivity and Safety Profile
In another investigation focusing on the selectivity of compound 44, researchers evaluated its interaction with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. The results indicated that compound 44 had a preferential selectivity towards P-gp compared to other transporters, suggesting potential for reduced side effects and enhanced efficacy in vivo .
Structure–Activity Relationship (SAR)
The SAR analysis shows that modifications in the piperidine and pyrimidine rings significantly impact the antibacterial potency and selectivity of compound 44. For instance, variations in substituents on the pyrimidine ring have been linked to enhanced binding affinity and improved biological activity against specific bacterial strains .
| Compound | MIC (μg/mL) | Target Bacteria | Comments |
|---|---|---|---|
| 44 | 0.78 | MRSA | Effective against biofilms |
| 44 | 3.125 | VREfm | Comparable to vancomycin |
| Control | >16 | Gram-negative bacteria | No activity observed |
Future Directions
Given the promising antibacterial activity of compound 44, further research is warranted to explore its potential as a therapeutic agent against resistant bacterial infections. Future studies should focus on:
- In vivo efficacy : Assessing its effectiveness in animal models.
- Mechanistic studies : Understanding its interaction with bacterial targets.
- Safety profiling : Evaluating potential side effects in long-term use.
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N5O3/c1-11(23-17(29)30-18(3,4)5)16(28)26-13-6-8-27(9-7-13)15-10-14(19(20,21)22)24-12(2)25-15/h10-11,13H,6-9H2,1-5H3,(H,23,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTYKSVIEBNODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)NC(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














